molecular formula C15H14BrNO B8121071 N-Benzyl-2-bromo-6-methylbenzamide

N-Benzyl-2-bromo-6-methylbenzamide

Cat. No.: B8121071
M. Wt: 304.18 g/mol
InChI Key: SXDMWUMTQIGVJH-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-6-methylbenzamide (CAS 1880982-15-9) is a brominated benzamide derivative intended for research use as a versatile synthetic intermediate. This compound features a benzyl group and a bromine atom on its benzamide core, a structural motif known to be valuable in organic and medicinal chemistry research . The bromine atom at the ortho-position of the aromatic ring provides a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type couplings, enabling researchers to construct more complex molecular architectures . Similarly, the N-benzyl group can serve as a key functional element in intramolecular cyclization reactions, facilitating the synthesis of privileged heterocyclic scaffolds like quinazolinones, which are of significant interest in pharmaceutical development . The molecular formula is C 15 H 14 BrNO, with a molecular weight of 304.18 g/mol . As a specialized building block, its primary research value lies in its application toward the discovery and synthesis of new chemical entities for experimental purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Identifiers • CAS Number: 1880982-15-9 • Molecular Formula: C 15 H 14 BrNO • Molecular Weight: 304.18 g/mol • SMILES: O=C(NCC1=CC=CC=C1)C2=C(C)C=CC=C2Br

Properties

IUPAC Name

N-benzyl-2-bromo-6-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-6-5-9-13(16)14(11)15(18)17-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDMWUMTQIGVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-bromo-6-methylbenzamide typically involves the bromination of 2-methylbenzamide followed by N-benzylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The N-benzylation step involves the reaction of the brominated intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-bromo-6-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-benzyl-6-methylbenzamide.

    Oxidation Reactions: Oxidation can occur at the methyl group, converting it to a carboxylic acid or aldehyde.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: N-Benzyl-2-azido-6-methylbenzamide, N-Benzyl-2-thio-6-methylbenzamide.

    Reduction: N-Benzyl-6-methylbenzamide.

    Oxidation: N-Benzyl-2-bromo-6-formylbenzamide, N-Benzyl-2-bromo-6-carboxybenzamide.

Scientific Research Applications

N-Benzyl-2-bromo-6-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromo-6-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The similarity analysis of N-Benzyl-2-bromo-6-methylbenzamide (CAS: 1884220-36-3) to other compounds is quantified using computational or structural metrics, as reported by Bide Pharmaceuticals . The following table summarizes key analogs and their similarity percentages:

CAS Number Compound Name Similarity (%) Product Code
866084-31-3 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide 57.41 BD164143
199327-61-2 (Unspecified benzamide derivative) 58.59 BD02576572, BD38354
16064-19-0 (Unspecified brominated aromatic compound) 58.27 BD237879
286371-64-0 (Unspecified methyl-substituted benzamide) 57.14 BD627583
1557267-42-1 (Unspecified bromo-methylbenzamide derivative) 56.95 BD02697800, BD286252
61948-86-5 (Unspecified benzamide analog) 56.56 BD286252

Key Observations:

Structural Features Influencing Similarity :

  • The highest similarity (58.59%) is observed with CAS 199327-61-2, likely due to shared benzamide backbones and halogen substituents.
  • Lower similarities (~56–57%) with pyrimidine-containing analogs (e.g., CAS 866084-31-3) suggest divergent functionalization of the aromatic ring or side chains .

Role of Substituents :

  • Bromine and methyl groups at specific positions are critical for similarity. For instance, CAS 16064-19-0 (58.27% similarity) may share a brominated aromatic system but lack the N-benzyl moiety.
  • Trimethoxyaryl groups (e.g., in CAS 866084-31-3) reduce similarity, highlighting the sensitivity of these metrics to steric bulk or electronic effects .

Functional Implications: Compounds like CAS 286371-64-0 (57.14% similarity) might exhibit analogous reactivity in amide bond formation or halogen displacement reactions. The moderate similarity range (56–59%) implies that none of the analogs are direct structural mimics, necessitating further experimental validation for functional overlap.

Research Findings and Limitations

  • Computational vs.
  • Gaps in Evidence : Specific pharmacological data (e.g., IC50 values, binding affinities) or synthetic applications for this compound are absent in the provided materials. Cross-referencing with kinase inhibition studies or crystallographic data would enhance mechanistic insights.
  • Diverse Applications : High-scoring analogs (e.g., CAS 199327-61-2) are often explored in cancer research, suggesting that this compound could serve as a scaffold for kinase-targeted therapies.

Biological Activity

N-Benzyl-2-bromo-6-methylbenzamide is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanism of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound has the following molecular formula: C10H10BrNO\text{C}_{10}\text{H}_{10}\text{Br}\text{N}\text{O}, with a molecular weight of approximately 304.18 g/mol. The compound features a benzamide structure characterized by a bromine atom at the 2-position and a methyl group at the 6-position of the benzene ring, along with a benzyl group attached to the carbonyl carbon. The unique arrangement of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and benzyl group enhance its binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of critical biochemical pathways. Preliminary studies suggest that this compound may interfere with microbial resistance mechanisms, although detailed investigations are required to elucidate its precise mechanism of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that derivatives of benzamides often possess considerable activity against various microbial strains, making them candidates for pharmaceutical development. The presence of both the benzyl and bromine groups is believed to enhance its pharmacological effects, contributing to its effectiveness against bacterial and fungal infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Properties
N-BenzylacetamideAcetamide instead of bromo groupExhibits different biological activities
N-(4-Bromobenzyl)-2-hydroxybenzamideHydroxy group at 2-positionEnhanced solubility and reactivity
2-Bromo-N-(phenyl)-benzamidePhenyl group instead of benzylPotentially higher antimicrobial activity
N-Benzyl-2-chloro-N-methylbenzamideChlorine instead of bromineDifferent halogen affects reactivity

This comparison highlights how variations in substituents can lead to differing chemical behaviors and biological activities.

Case Studies and Research Findings

Several studies have examined the biological activities associated with compounds similar to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives containing a bromine substituent exhibited enhanced antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The incorporation of the benzyl moiety was found to significantly improve efficacy compared to non-benzylated counterparts.
  • Cytotoxicity Against Cancer Cells : Research involving related compounds indicated that certain benzamide derivatives showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. These findings suggest potential therapeutic applications for this compound in oncology .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that this compound could inhibit key enzymes involved in microbial resistance pathways, suggesting its role as a potential adjuvant in antibiotic therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzyl-2-bromo-6-methylbenzamide, and what key reaction parameters influence yield and purity?

  • Answer: The compound can be synthesized via coupling reactions, such as amide bond formation between 2-bromo-6-methylbenzoic acid derivatives and benzylamine. Bromination steps (e.g., electrophilic substitution) may require directing groups (e.g., methyl or benzyl) to ensure regioselectivity. Key parameters include solvent polarity (e.g., dichloromethane or DMF), reaction temperature (room temp to reflux), and catalysts (e.g., pyridine for acid chloride activation). Purification via column chromatography or preparative HPLC is critical for isolating high-purity products .

Q. How can NMR spectroscopy (¹H and ¹³C) confirm the structure of this compound?

  • Answer: In ¹H NMR, the benzyl group shows a singlet (~4.5–5.5 ppm for –CH₂–), while aromatic protons adjacent to bromine exhibit deshielding (7.0–8.0 ppm). The methyl group (–CH₃) appears as a singlet (~2.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~165–170 ppm and bromine-adjacent carbons (C-Br) at ~115–125 ppm. Discrepancies in splitting patterns or integration ratios may indicate impurities or incorrect substitution .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Answer: Similar benzamide derivatives are studied as enzyme inhibitors (e.g., kinase or protease targets) due to their electron-deficient aromatic systems. The bromine atom enhances electrophilic reactivity, making it a candidate for covalent binding studies. Anticancer and antimicrobial activities are also explored through structure-activity relationship (SAR) analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding disordered bromine atoms?

  • Answer: Bromine’s large electron density can cause disorder in crystal structures. Using SHELXL for refinement, researchers apply restraints (e.g., similarity of thermal parameters) and test multiple disorder models. High-resolution data (≤1.0 Å) and twin refinement (via SHELXT) improve accuracy. Validation tools like CheckCIF identify outliers in bond lengths or angles .

Q. What strategies optimize regioselectivity during bromination in the synthesis of this compound?

  • Answer: Directing groups like the benzamide’s carbonyl oxygen guide bromine to the ortho position. Lewis acids (e.g., FeBr₃) enhance electrophilic substitution. Low-temperature reactions (−10°C to 0°C) minimize di-substitution. Computational modeling (DFT) predicts electronic effects of substituents to guide experimental design .

Q. How do computational methods (e.g., DFT) elucidate the electronic effects of the bromine substituent in this compound?

  • Answer: Density Functional Theory (DFT) calculates electron density maps, revealing bromine’s electron-withdrawing effect on the aromatic ring. This stabilizes transition states in substitution reactions. HOMO-LUMO gaps predict reactivity toward nucleophiles or electrophiles, aiding in SAR studies .

Q. What challenges arise in interpreting mass spectrometry data for this compound?

  • Answer: Bromine’s isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1) produces a doublet in ESI-MS, complicating molecular ion identification. Fragmentation pathways (e.g., loss of Br· or –CO–NH– groups) require high-resolution HRMS to distinguish from impurities. Collision-induced dissociation (CID) experiments map fragmentation patterns .

Q. How can SAR studies evaluate the role of bromine in this compound analogs?

  • Answer: Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) and compare bioactivity. Assays measuring IC₅₀ values (enzyme inhibition) or MIC (antimicrobial activity) quantify substituent effects. X-ray crystallography or docking studies correlate structural changes with binding affinity .

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